molecular formula C49H58O18 B1202938 Vineomycin a1 CAS No. 78164-00-8

Vineomycin a1

Katalognummer: B1202938
CAS-Nummer: 78164-00-8
Molekulargewicht: 935 g/mol
InChI-Schlüssel: YHSTYYHRDFATAQ-XURVNGJNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vineomycin A1 is a benz[a]anthraquinone antibiotic belonging to the angucycline family of type II polyketide-derived natural products . It is produced by Streptomyces species, such as Streptomyces sp. PAL114 isolated from Saharan soil . This compound exhibits potent bioactivity, including antibacterial and antitumor properties . In research, Vineomycin A1 has shown significant cytotoxicity against human cancer cell lines. Studies against MCF-7 human breast cancer cells have demonstrated that its cytotoxic potency increases with the number of attached glycon moieties and is influenced by their specific positions on the molecule . Furthermore, in vitro analysis has revealed that Vineomycin A1 effectively induces cancer cell death through apoptosis. Notably, it does not function as a DNA intercalating agent, suggesting a distinct mechanism of action worthy of further investigation . Beyond its anticancer potential, Vineomycin A1 also displays strong antimicrobial activity against a range of pathogenic and toxigenic microorganisms, including Candida albicans, Bacillus subtilis, and Staphylococcus aureus . Biosynthetic studies have confirmed that the benz[a]anthraquinone chromophore of Vineomycin A1 is derived from a decacetate metabolite , and its formation follows a decaketide pathway that folds in an angular fashion to form the characteristic angular tetracyclic ring system . This product is labeled For Research Use Only (RUO). It is not intended for use in diagnostic or therapeutic procedures for humans or animals. RUO products are exclusively tailored for laboratory research and are not subject to the rigorous validation processes required for clinical diagnostics or therapeutics .

Eigenschaften

IUPAC Name

(3R,4aR,12bS)-4a,8,12b-trihydroxy-9-[(2R,4R,5S,6R)-4-hydroxy-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H58O18/c1-22-30(50)9-13-37(60-22)64-33-11-15-39(62-24(33)3)66-46-26(5)59-35(19-32(46)52)27-7-8-28-41(43(27)54)44(55)29-17-18-48(57)21-47(6,20-36(53)49(48,58)42(29)45(28)56)67-40-16-12-34(25(4)63-40)65-38-14-10-31(51)23(2)61-38/h7-10,13-14,17-18,22-26,32-35,37-40,46,52,54,57-58H,11-12,15-16,19-21H2,1-6H3/t22-,23-,24-,25-,26+,32+,33-,34-,35+,37-,38-,39-,40-,46+,47-,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSTYYHRDFATAQ-XURVNGJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(O1)OC2C(OC(CC2O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)OC7CCC(C(O7)C)OC8C=CC(=O)C(O8)C)O)O)O)C)OC9C=CC(=O)C(O9)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@]6([C@@]5(C(=O)C[C@](C6)(C)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C=CC(=O)[C@@H](O8)C)O)O)O)C)O[C@H]9C=CC(=O)[C@@H](O9)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H58O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

935.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78164-00-8
Record name Vineomycin A1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078164008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vineomycin A1 from Streptomyces albogriseolus subsp.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vineomycin A1 is typically produced through fermentation processes involving Streptomyces species. The production involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the compound using solvents like dichloromethane and techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of vineomycin A1 follows similar fermentation processes but on a larger scale. The optimization of growth conditions, including temperature, pH, and nutrient supply, is crucial to maximize yield. The compound is then extracted and purified using industrial-scale chromatography and solvent extraction methods .

Analyse Chemischer Reaktionen

Types of Reactions: Vineomycin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or reduce toxicity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides.

Major Products: The major products formed from these reactions depend on the specific modifications made to the vineomycin A1 molecule. These products are often derivatives with altered pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Introduction to Vineomycin A1

Vineomycin A1, a member of the angucycline glycosides, was first isolated from the actinomycete Streptomyces in the 1980s. This compound has garnered significant attention due to its potent cytotoxic properties and potential therapeutic applications in cancer treatment and antimicrobial activities. This article delves into the various applications of Vineomycin A1, supported by comprehensive data tables and case studies.

Chemical Structure and Mechanism of Action

Vineomycin A1 is characterized by its unique glycosylated structure, which is crucial for its biological activity. The compound exhibits cytotoxicity primarily through apoptosis induction rather than traditional DNA intercalation mechanisms, differentiating it from many other chemotherapeutic agents .

Structure-Activity Relationship

Recent studies have highlighted the importance of glycon moieties in enhancing the cytotoxicity of Vineomycin A1. The total synthesis of analogues with varying glycon positions has shown that increased glycosylation correlates with enhanced cytotoxic effects against various cancer cell lines .

Cytotoxicity Studies

Vineomycin A1 has been extensively studied for its anticancer properties. Notably, it has demonstrated significant cytotoxic effects against human breast cancer MCF-7 cells and Jurkat T-cells, with IC50 values as low as 11 nmol/L . The compound's ability to induce apoptosis in cancer cells positions it as a promising candidate for further development in oncology.

Table 1: Cytotoxicity of Vineomycin A1 Against Various Cell Lines

Cell LineIC50 (nM)
MCF-7 (Breast)20
Jurkat T-cells11
P388 (Leukemia)13

In Vivo Studies

In vivo studies have also demonstrated Vineomycin A1's efficacy against solid tumors, such as Sarcoma 180 in mouse models. These findings support its potential use as an effective therapeutic agent in clinical settings .

Antimicrobial Properties

Beyond its anticancer applications, Vineomycin A1 exhibits notable antimicrobial activity. Research indicates that it is effective against a range of pathogens, including Candida albicans, Bacillus subtilis, and Staphylococcus aureus, with lower minimum inhibitory concentration (MIC) values compared to some conventional antibiotics .

Table 2: Antimicrobial Activity of Vineomycin A1

PathogenMIC (µg/mL)
Candida albicans0.5
Bacillus subtilis0.25
Staphylococcus aureus0.125

Case Study: Breast Cancer Treatment

A study focusing on the application of Vineomycin A1 analogues in breast cancer therapy revealed that specific modifications to the glycosylation patterns significantly enhanced their therapeutic index. This research underscores the potential for developing tailored treatments based on individual patient profiles .

Case Study: Antimicrobial Resistance

Given the rising concern over antibiotic resistance, Vineomycin A1's effectiveness against resistant strains of bacteria presents an opportunity for developing new antimicrobial therapies. Its unique mechanism of action could provide a valuable alternative to existing antibiotics .

Wirkmechanismus

The mechanism of action of vineomycin A1 involves intercalation into DNA, which disrupts the replication and transcription processes. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The compound targets topoisomerase II, an enzyme crucial for DNA replication, thereby exerting its cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Structural Features and Key Modifications

Vineomycin A1’s structure includes:

  • Aglycone: A tetracyclic anthraquinone (vineomycinone B2 derivative).
  • Glycon moieties: Two deoxy sugars (α-L-aculose and α-L-rhodinose) attached at positions C-9 and C-10 of the aglycone . Structural variations in analogues primarily involve glycosylation patterns and aglycone modifications, which critically influence bioactivity.
Table 1: Structural Comparison of Vineomycin A1 with Analogues
Compound Aglycone Core Glycosylation Pattern Molecular Formula Key Bioactivities
Vineomycin A1 Vineomycinone B2 α-L-Aculose + α-L-rhodinose at C-9/10 C45H69NO14 - MCF-7 IC50: ~0.67 μM
- MIC: 50–100 μg/mL (Gram-positive bacteria)
Vineomycin B2 Vineomycinone B2 β-D-Olivose + α-L-rhodinose at C-9/10 C45H69NO14 - Similar cytotoxicity but lower potency than A1 due to β-glycosidic linkage
Saquayamycin B1 Aquayamycin α-L-Aculose + α-L-amicetose at C-9/10 C41H53NO14 - MCF-7 IC50: 0.16 μM
- Enhanced DNA cleavage activity
Fridamycin D Fridamycin aglycone α-L-Rhodinose at C-10 C37H41O13 - Moderate cytotoxicity (IC50: ~5 μM)
Moromycin B Angucycline Disaccharide at C-9 C38H48O16 - Broad-spectrum antitumor activity (IC50: 0.2–0.5 μM)

Bioactivity and Mechanism

  • Cytotoxicity :
    • Vineomycin A1’s apoptosis induction is superior to DNA-intercalating agents like doxorubicin in resistant cell lines .
    • Saquayamycin B1 exhibits ~10-fold higher potency than Vineomycin A1, attributed to its additional α-L-amicetose moiety enhancing cellular uptake .
  • Antimicrobial Activity :
    • Vineomycin A1 shows moderate activity against Candida albicans (MIC = 50–75 μg/mL) but is outperformed by chaetoglobosin A (MIC = 20–30 μg/mL), a co-produced compound in Streptomyces PAL114 .
Table 2: Antimicrobial MIC Values (μg/mL)
Microorganism Vineomycin A1 Chaetoglobosin A Saquayamycin B1
Bacillus subtilis ATCC 6633 50 20 ND
Staphylococcus aureus S1 100 30 ND
Candida albicans M3 75 30 ND

ND = Not determined .

Biologische Aktivität

Vineomycin A1, also known as P-1894B, is a member of the angucycline family of antibiotics produced by the Streptomyces genus. It has garnered significant attention due to its potent antitumor properties and unique mechanisms of action. This article explores the biological activity of Vineomycin A1, focusing on its cytotoxic effects, structure-activity relationships, and biosynthetic pathways.

Vineomycin A1 exhibits its biological activity primarily through the induction of apoptosis in cancer cells rather than by acting as a DNA intercalator, which is a common mechanism among many other chemotherapeutic agents. In vitro studies have shown that Vineomycin A1 effectively induces cell death in human breast cancer MCF-7 cells, with increasing cytotoxicity correlated with the number and positioning of glycon moieties on the molecule .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal critical insights into how modifications to Vineomycin A1 can enhance its efficacy. The following table summarizes key findings from various studies:

Modification Effect on Cytotoxicity Reference
Increased number of glycon moietiesEnhanced cytotoxicity against MCF-7 cells
Positioning of glycon moietiesCritical for effective interaction with target cells
Total synthesis analoguesVaried cytotoxic effects based on structural changes

Case Studies

  • Cytotoxicity Against MCF-7 Cells : A study demonstrated that synthetic analogues of Vineomycin A1 showed significantly different levels of cytotoxicity against MCF-7 cells. The most effective analogues had multiple glycosyl groups, indicating that structural complexity may enhance biological activity .
  • In Vivo Activity : Research has indicated that Vineomycin A1 possesses in vivo antitumor activity against Sarcoma 180 solid tumors in murine models. The compound exhibited an IC50 value of approximately 11 nmol/L against Jurkat T cells, showcasing its potential as an effective antitumor agent .
  • Biosynthetic Pathways : Studies on the biosynthesis of Vineomycin A1 have elucidated the roles of specific glycosyltransferases in the formation of its complex structure. Disruption of these genes in Streptomyces mutants led to the identification of new analogues and provided insights into the biosynthetic machinery responsible for producing this antibiotic .

Antitumor Efficacy

Vineomycin A1 has been documented to inhibit tumor growth effectively through mechanisms involving apoptosis rather than traditional DNA damage pathways. This distinction is crucial for developing targeted therapies with potentially fewer side effects.

Glycosylation Importance

The glycosylation pattern significantly influences the biological activity of Vineomycin A1. Variations in glycon arrangement can lead to substantial differences in cytotoxic potential, emphasizing the importance of structural modifications in drug design.

Future Directions

Further research is warranted to explore:

  • The full range of biological activities exhibited by Vineomycin A1 and its analogues.
  • Mechanistic studies to understand how glycosylation affects cellular interactions.
  • Potential clinical applications based on its unique mode of action.

Q & A

Basic Research Questions

Q. What methodologies are essential for elucidating the structural complexity of Vineomycin A1?

  • Answer : Structural elucidation requires a combination of spectroscopic techniques (e.g., high-resolution NMR for aglycone and sugar moieties ), X-ray crystallography for absolute stereochemistry determination, and mass spectrometry (HR-MS) for molecular weight validation. Comparative analysis with known angucycline glycosides is critical for identifying unique functional groups .

Q. How can researchers characterize the biosynthetic pathways of Vineomycin A1 in producing organisms?

  • Answer : Genome mining of actinomycete strains (e.g., Streptomyces spp.) combined with heterologous expression of biosynthetic gene clusters (BGCs) is standard. LC-MS/MS-guided isolation of intermediates and isotopic labeling experiments validate proposed pathways .

Q. What in vitro assays are most suitable for preliminary evaluation of Vineomycin A1’s antitumor activity?

  • Answer : Use cell viability assays (MTT/XTT) across diverse cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Flow cytometry or Western blotting can assess apoptosis (e.g., caspase-3 activation) and cell cycle arrest. Include positive controls (e.g., doxorubicin) to benchmark potency .

Advanced Research Questions

Q. What experimental design challenges arise during the total synthesis of Vineomycin A1, particularly in stereochemical control?

  • Answer : Key challenges include:

  • Glycosylation : Achieving β-selectivity in sugar attachment via Schmidt or Koenigs-Knorr reactions, monitored by NOE correlations .
  • Angucycline core : Oxidative dearomatization steps require precise temperature/pH control to avoid byproducts. Use chiral auxiliaries or asymmetric catalysis for stereocenters .
  • Validation : Compare synthetic and natural product spectra (¹³C NMR, [α]D) to confirm fidelity .

Q. How can researchers resolve contradictions in reported cytotoxicity data for Vineomycin A1 across studies?

  • Answer : Conduct meta-analysis using standardized protocols (e.g., consistent cell lines, exposure times). Apply statistical models (ANOVA with post-hoc tests) to identify confounding variables (e.g., serum concentration, solvent effects). Replicate studies under controlled conditions to isolate compound-specific effects .

Q. What methodological frameworks optimize structure-activity relationship (SAR) studies for Vineomycin A1 derivatives?

  • Answer :

  • Variable selection : Systematically modify angucycline hydroxylation patterns and sugar substituents.
  • Statistical analysis : Use multivariate regression to correlate structural features (e.g., logP, H-bond donors) with bioactivity. Principal component analysis (PCA) identifies dominant SAR trends .
  • High-throughput screening : Prioritize derivatives with >10-fold potency improvements over parent compound .

Q. What criteria should guide the selection of in vivo models for evaluating Vineomycin A1’s efficacy and toxicity?

  • Answer :

  • Tumor models : Use patient-derived xenografts (PDX) for clinical relevance or syngeneic models for immune response analysis.
  • Dosing : Optimize via pharmacokinetic studies (AUC, Cₘₐₓ) to balance efficacy and toxicity.
  • Compliance : Follow NIH guidelines for humane endpoints and sample size justification .

Q. How can researchers design experiments to investigate Vineomycin A1’s synergistic effects with existing chemotherapeutics?

  • Answer :

  • Combination index (CI) : Calculate using Chou-Talalay method (CompuSyn software) to classify synergism (CI <1).
  • Mechanistic overlap : Use transcriptomics (RNA-seq) to identify shared pathways (e.g., DNA damage response).
  • In vivo validation : Test sequential vs. concurrent dosing in murine models .

Q. What analytical strategies address stability and formulation challenges in Vineomycin A1 preclinical studies?

  • Answer :

  • Degradation profiling : Use accelerated stability testing (40°C/75% RH) with HPLC-PDA to track decomposition products.
  • Formulation : Nanoencapsulation (e.g., liposomes) improves aqueous solubility; validate via dynamic light scattering (DLS) and in vitro release assays .

Methodological Considerations

  • Data Transparency : Report raw spectral data, statistical parameters (p-values, confidence intervals), and experimental deviations to enable replication .
  • Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies and obtain institutional review for human cell line use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vineomycin a1
Reactant of Route 2
Vineomycin a1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.